1-Methylpiperidinyl acetate, hydrochloride
Overview
Description
1-Methylpiperidinyl acetate, hydrochloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidinyl acetate, hydrochloride can be synthesized through several methods. One common approach involves the acetylation of 1-methylpiperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 1-methylpiperidinyl acetate. The hydrochloride salt is then formed by treating the acetate with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation reactions followed by crystallization and purification steps to obtain the hydrochloride salt in high purity. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidinyl acetate, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions result in various functionalized piperidine derivatives.
Scientific Research Applications
1-Methylpiperidinyl acetate, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the development of drugs with potential therapeutic effects, such as analgesics, antipsychotics, and antihypertensives.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-methylpiperidinyl acetate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structural modifications and functional groups. These interactions can lead to various biological effects, such as analgesia, sedation, or antihypertensive activity.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the acetate and methyl groups.
1-Methylpiperidine: Similar to 1-methylpiperidinyl acetate but without the acetate group.
Piperidinyl Acetate: Lacks the methyl group present in 1-methylpiperidinyl acetate.
Uniqueness: 1-Methylpiperidinyl acetate, hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both the methyl and acetate groups allows for versatile chemical modifications and a broad range of applications in various fields.
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(10)11-8-3-5-9(2)6-4-8;/h8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAUUUNPDWTDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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